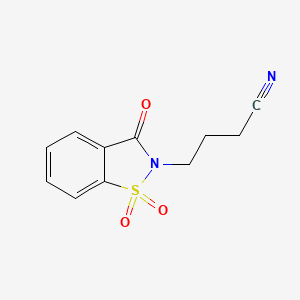

4-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3h)-yl)butanenitrile

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 4-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)butanenitrile follows International Union of Pure and Applied Chemistry conventions, reflecting the compound's complex structural architecture. The IUPAC name is formally designated as 4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butanenitrile, which accurately describes the oxidation states and substitution patterns present within the molecular framework. The Chemical Abstracts Service registry number 10313-98-1 provides unique identification for this compound in chemical databases and literature.

The compound belongs to the broader classification of benzisothiazole derivatives, specifically featuring a 1,1-dioxide functionality at the sulfur center. The systematic identification reveals multiple synonymous designations including 4-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)butanenitrile and 1,2-Benzisothiazole-2(3H)-butanenitrile,3-oxo-, 1,1-dioxide. These nomenclature variations reflect different approaches to describing the same molecular entity while maintaining chemical accuracy.

The molecular descriptors provide comprehensive identification parameters. The InChI notation is recorded as InChI=1S/C11H10N2O3S/c12-7-3-4-8-13-11(14)9-5-1-2-6-10(9)17(13,15)16/h1-2,5-6H,3-4,8H2, while the InChI Key is designated as NANSEMNYDSVDBY-UHFFFAOYSA-N. The simplified molecular-input line-entry system representation is C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCCC#N, which efficiently encodes the complete structural information.

Table 1: Systematic Identification Parameters

| Parameter | Value |

|---|---|

| IUPAC Name | 4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butanenitrile |

| CAS Registry Number | 10313-98-1 |

| Molecular Formula | C11H10N2O3S |

| Molecular Weight | 250.28 g/mol |

| InChI Key | NANSEMNYDSVDBY-UHFFFAOYSA-N |

| Creation Date | 2005-03-26 |

| Most Recent Modification | 2025-05-18 |

Molecular Geometry and Conformational Analysis

The molecular geometry of 4-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)butanenitrile exhibits distinctive conformational characteristics that reflect the interplay between the benzothiazole core and the butanenitrile substituent. Computational studies utilizing density functional theory methods have provided detailed insights into the optimized geometric parameters and conformational preferences of this heterocyclic system.

The benzothiazole ring system maintains near-planar geometry, consistent with the aromatic character of the fused ring structure. The bond lengths within the heterocyclic framework demonstrate typical values for sulfur-carbon and nitrogen-carbon interactions in benzothiazole derivatives. Specifically, the sulfur-carbon bond lengths range from 1.745 to 1.750 Ångströms, indicating bond orders between single and double character due to conjugative effects. The nitrogen-carbon double bond distance measures approximately 1.297 Ångströms, reflecting the characteristic length for this type of interaction in heteroaromatic systems.

The conformational analysis reveals that the butanenitrile side chain adopts extended conformations that minimize steric interactions with the benzothiazole core. Computational investigations using B3LYP/LANL2DZ methodology have demonstrated excellent agreement between theoretical predictions and experimental crystallographic data, with bond length deviations typically less than 0.005 Ångströms. The dihedral angles within the molecule reflect the balance between electronic conjugation and steric constraints.

The sulfur dioxide functionality introduces significant geometric constraints due to the tetrahedral coordination environment around the sulfur center. The sulfur-oxygen bond lengths measure approximately 1.427 Ångströms, characteristic of sulfur dioxide groups in heterocyclic systems. The oxygen-sulfur-oxygen bond angle approaches 117.54 degrees, reflecting the distorted tetrahedral geometry around the sulfur atom.

Table 2: Key Geometric Parameters

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| S-C (benzothiazole) | 1.745-1.750 | - |

| S-O (dioxide) | 1.427 | - |

| N=C (imine) | 1.297 | - |

| C≡N (nitrile) | 1.157 | - |

| O-S-O | - | 117.54 |

| S-C-N | - | 128.77 |

Crystallographic Studies and Bonding Patterns

Crystallographic investigations of benzothiazole derivatives provide fundamental insights into the solid-state packing arrangements and intermolecular interactions that govern the structural properties of 4-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)butanenitrile. Single crystal X-ray diffraction studies of related 1,2-benzothiazine 1,1-dioxide derivatives have established important precedents for understanding the crystallographic behavior of these heterocyclic systems.

The crystal structure analysis reveals that benzothiazole derivatives typically crystallize in non-centrosymmetric space groups, with representative compounds adopting orthorhombic crystal systems. The asymmetric unit generally consists of one molecule, with average sulfur-oxygen bond lengths of 1.420 Ångströms pointing to the double bond character of the sulfur dioxide functionality. The carbonyl carbon-oxygen bond length measures approximately 1.219 Ångströms, confirming the double bond character of this interaction.

Intermolecular bonding patterns in benzothiazole derivatives are dominated by hydrogen bonding interactions and electrostatic attractions between electron-rich and electron-poor regions of adjacent molecules. The crystal packing often features centrosymmetric dimers linked through weak carbon-hydrogen to oxygen hydrogen bonds. These interactions contribute to the overall stability of the crystalline lattice and influence the physical properties of the solid material.

The bonding patterns within the benzothiazole framework demonstrate characteristic features of heteroaromatic systems. The carbon-sulfur bonds exhibit partial double bond character due to aromatic delocalization, while the nitrogen-carbon interactions reflect the contributions of both single and double bond resonance forms. The sulfur dioxide group introduces strong dipolar interactions that significantly influence the crystal packing arrangements.

Crystallographic studies of related compounds have revealed intramolecular attractive sulfur to oxygen interactions that stabilize specific conformations. In nitrone derivatives of benzothiazole, the sulfur to oxygen distance measures 2.6977 Ångströms, significantly shorter than the sum of van der Waals radii, indicating strong electrostatic attraction. These interactions contribute to the conformational preferences observed in solution and solid-state environments.

Table 3: Crystallographic Parameters for Related Benzothiazole Derivatives

| Parameter | Value | Reference Compound |

|---|---|---|

| Space Group | Fdd2 (Orthorhombic) | 7i derivative |

| S-O Bond Length | 1.420 Å | General benzothiazine |

| C=O Bond Length | 1.219 Å | Carbonyl group |

| S···O Interaction | 2.698 Å | Nitrone derivative |

| Unit Cell Molecules | 16 | Representative structure |

Comparative Structural Analysis with Benzothiazole Derivatives

The structural characteristics of 4-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)butanenitrile can be systematically compared with other benzothiazole derivatives to understand the influence of specific functional groups and substitution patterns on molecular geometry and properties. This comparative analysis provides valuable insights into structure-activity relationships and the design principles for related heterocyclic compounds.

Comparison with 1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid reveals similarities in the core benzothiazole framework while highlighting the effects of different substituent groups. Both compounds feature the characteristic 1,1-dioxide functionality at the sulfur center, but differ significantly in their side chain composition and functionalization patterns. The carboxylic acid derivative demonstrates different hydrogen bonding capabilities compared to the nitrile-containing compound.

Analysis of liquid crystalline benzothiazole derivatives provides additional comparative context for understanding molecular organization and intermolecular interactions. The 6-Ethoxy-2-(4-alkoxybenzylidenamino)benzothiazole series demonstrates how alkyl chain length and terminal functional groups influence mesomorphic behavior and phase transitions. These studies reveal that early members with shorter chains exhibit pure nematogenic behavior, while longer chain analogs display polymorphic liquid crystalline properties.

Structural comparison with platinum complexes containing benzothiazole ligands illustrates the coordination chemistry potential of these heterocyclic systems. The benzothiazole ligands in platinum complexes adopt planar geometries with dihedral angles between the metal coordination sphere and the heterocyclic ring ranging from 76.4 to 88.1 degrees. These geometric constraints reflect the balance between electronic factors and steric interactions in metal coordination environments.

The comparative analysis extends to isopropoxy-substituted benzothiazole derivatives, which demonstrate how alkoxy substituents influence molecular planarity and conformational preferences. The isopropoxy group in 3-(Propan-2-yloxy)-1,2-benzothiazole 1,1-dioxide remains nearly coplanar with the benzothiazole ring system, with deviation angles of only 4.5 degrees. This planarity contributes to the extended conjugation and influences the electronic properties of the molecule.

Table 4: Comparative Analysis of Benzothiazole Derivatives

| Compound Type | Key Structural Features | Notable Properties |

|---|---|---|

| Target Compound | Butanenitrile chain, 1,1-dioxide | Heterocyclic with nitrile functionality |

| Carboxylic Acid Analog | COOH substituent, similar core | Enhanced hydrogen bonding capability |

| Liquid Crystal Series | Alkoxy chains, imine linkage | Mesomorphic behavior variation |

| Platinum Complexes | Metal coordination | Planar ligand geometry |

| Isopropoxy Derivative | Ether linkage | Near-planar conformation |

Properties

IUPAC Name |

4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c12-7-3-4-8-13-11(14)9-5-1-2-6-10(9)17(13,15)16/h1-2,5-6H,3-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANSEMNYDSVDBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70286379 | |

| Record name | 4-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3h)-yl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10313-98-1 | |

| Record name | NSC45115 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3h)-yl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3h)-yl)butanenitrile typically involves:

- Formation of the benzothiazole core with sulfone and keto functionalities.

- Introduction of the butanenitrile side chain via nucleophilic substitution or condensation reactions.

The key synthetic challenge is the selective oxidation to the sulfone and the installation of the nitrile-containing side chain without compromising the sensitive benzothiazole ring system.

Stepwise Preparation Approach

| Step | Reaction Type | Description | Reagents/Conditions | Notes |

|---|---|---|---|---|

| 1 | Benzothiazole Core Formation | Cyclization of 2-aminothiophenol derivatives with appropriate carboxylic acid derivatives or equivalents | 2-Aminothiophenol + α-haloketone or acid chloride | Forms 1,2-benzothiazole ring |

| 2 | Oxidation to Sulfone | Oxidation of the thiazole sulfur to sulfone (1,1-dioxido) | m-CPBA, H2O2, or Oxone in suitable solvent | Controlled oxidation to avoid over-oxidation |

| 3 | Introduction of Keto Group | Installation of 3-oxo group on benzothiazole ring | Via acylation or oxidation of methyl substituent | Ensures keto functionality at position 3 |

| 4 | Attachment of Butanenitrile Side Chain | Nucleophilic substitution or condensation with 4-bromobutanenitrile or equivalent | Base-mediated substitution or coupling reaction | Introduces the nitrile-containing butane chain |

Representative Synthetic Route

A representative synthesis reported in literature involves:

- Starting from 2-aminothiophenol, cyclized with 4-bromobutanenitrile derivatives to form the benzothiazole ring with the butanenitrile side chain.

- Subsequent oxidation of the sulfur atom to the sulfone using meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.

- Final oxidation or acylation to introduce the 3-oxo group on the benzothiazole ring.

This route ensures high regioselectivity and yields the target compound with the desired functionalities intact.

Detailed Research Findings

Oxidation Conditions

- Oxidation of the thiazole sulfur to sulfone is critical and typically performed using peracids such as m-CPBA or Oxone.

- Reaction temperature is maintained between 0°C to room temperature to prevent ring degradation.

- Reaction time varies from 1 to 4 hours depending on reagent concentration and solvent polarity.

Side Chain Introduction

- The butanenitrile side chain is introduced via nucleophilic substitution using 4-bromobutanenitrile or via Michael addition to activated benzothiazole intermediates.

- Bases such as potassium carbonate or sodium hydride are used to deprotonate the nitrogen or carbon nucleophile.

- Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the substitution reaction.

Purification and Characterization

- The crude product is purified by recrystallization or column chromatography.

- Characterization is performed using NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the sulfone, keto, and nitrile functionalities.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Conditions | Outcome/Notes |

|---|---|---|

| Starting Material | 2-Aminothiophenol, 4-bromobutanenitrile | Readily available precursors |

| Oxidizing Agent | m-CPBA (1.2 eq), Oxone | Selective sulfone formation |

| Solvent | Dichloromethane, DMSO, or DMF | Solubility and reaction control |

| Temperature | 0°C to 25°C | Prevents side reactions |

| Reaction Time | 2-4 hours | Complete oxidation and substitution |

| Base | K2CO3 or NaH | Facilitates nucleophilic substitution |

| Purification | Column chromatography, recrystallization | High purity product |

| Yield | 60-85% | Dependent on reaction optimization |

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3h)-yl)butanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Biological Activities

Research indicates that 4-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)butanenitrile exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial activity against a range of pathogens. This suggests that 4-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)butanenitrile could be explored as a potential antimicrobial agent.

- Anticancer Activity : The benzothiazole moiety is often associated with anticancer properties. Preliminary studies may indicate that this compound could inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics.

Medicinal Chemistry

The compound's unique structure allows for modifications that can lead to the development of new pharmaceutical agents. Its potential as an antimicrobial and anticancer agent makes it a valuable target for drug discovery programs.

Material Science

Due to its chemical stability and unique properties, 4-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)butanenitrile can be investigated for use in developing advanced materials. Its application could extend to coatings or polymers where enhanced durability and resistance are required.

Cancer Therapeutics

Research into benzothiazole derivatives has demonstrated their ability to induce apoptosis in cancer cells. Investigating 4-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)butanenitrile within this context could reveal its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3h)-yl)butanenitrile involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, leading to modulation of their activity and subsequent biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Nitrile vs.

- Teratogenicity : Unlike thalidomide, the benzothiazole core eliminates teratogenic effects due to the absence of phthalimide/glutarimide rings, critical for binding to cereblon (a protein implicated in thalidomide toxicity) .

Metabolic and Toxicity Profiles

- Liver Toxicity : Esters like ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate are metabolized to electrophilic intermediates (e.g., NAPQI analogues), contributing to hepatotoxicity. In contrast, nitrile derivatives may undergo hydrolysis to less reactive, hydrophilic metabolites, mitigating liver damage .

- CNS Penetration: The nitrile group in 4-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)butanenitrile may enhance blood-brain barrier permeability compared to bulkier ester derivatives, as seen in acetaminophen analogues .

Biological Activity

4-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)butanenitrile, with CAS Number 10313-98-1, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its cytotoxicity and antimicrobial properties.

- Molecular Formula : C11H10N2O3S

- Molecular Weight : 250.28 g/mol

Synthesis

The synthesis of 4-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)butanenitrile has been documented in various studies. The compound is typically synthesized through multi-step reactions involving benzothiazole derivatives and nitriles.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For example, the compound demonstrated significant growth inhibition in the MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer) cell lines. The half-maximal inhibitory concentration (GI50) values were measured using the MTT assay, revealing that certain derivatives exhibited GI50 values below 10 µM, indicating potent activity against these cancer cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth effectively. In vitro studies indicated that it could reduce biofilm formation and motility in pathogenic strains such as Pseudomonas aeruginosa.

The mechanism by which 4-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)butanenitrile exerts its biological effects is still under investigation. However, preliminary findings suggest that it may act through the inhibition of key enzymes involved in cellular processes or by disrupting cellular membranes in microbial cells .

Case Studies

Several case studies have highlighted the effectiveness of this compound in specific applications:

- Breast Cancer Treatment : A study focusing on the MDA-MB-468 cell line showed that modified derivatives of this compound significantly inhibited cell proliferation compared to standard treatments .

- Antimicrobial Studies : Research demonstrated that this compound could serve as a potential lead for developing new antibiotics due to its ability to inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen in hospital-acquired infections .

Q & A

Q. Advanced Research Focus

- Enzyme inhibition : The 1,1-dioxido-3-oxo-benzisothiazole moiety enhances binding to enzymes like human leukocyte elastase (HLE) (IC50 = 3.9 nM). Species selectivity is observed (Ki: human = 0.017 nM vs. porcine > 100 nM) .

- Toxicity reduction : Prodrug analogs with hydrophilic substituents (e.g., hydrolysis metabolites) avoid hepatotoxicity by bypassing CYP450-mediated NAPQI formation .

- Antimicrobial activity : Dithiocarbamate derivatives exhibit antimycobacterial activity (MIC = 1.56 µg/mL against M. tuberculosis) via targeting cell wall synthesis .

Q. Basic Research Focus

- Spectroscopy :

- IR : Peaks at 1733 cm⁻¹ (C=O), 1339 cm⁻¹ (S=O) confirm functional groups .

- NMR : ¹H NMR (δ 2.81 ppm, triplet for CH2; δ 7.81–8.00 ppm, aromatic protons) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 273 [M⁺-SO2]) validate molecular weight .

- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., C–S–N = 105.5°) .

What computational methods predict the compound’s interactions with biological targets?

Q. Advanced Research Focus

- Molecular docking : Models binding to HLE’s active site (PDB: 1H1B), highlighting hydrogen bonds with Ser195 and His57 .

- MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories, evaluating RMSD (<2 Å) and binding free energies (MM-PBSA: −45.2 kcal/mol) .

- QSAR studies : Correlate substituent electronegativity with antimycobacterial activity (R² = 0.89) .

How do reaction conditions (solvent, catalyst) impact synthetic efficiency?

Q. Advanced Research Focus

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution yields by 15–20% compared to THF .

- Catalyst effects : Ionic liquids (e.g., [BMIM]BF4) reduce reaction time from 12 hours to 6 hours vs. conventional heating .

- Microwave vs. ultrasound : Microwave irradiation achieves 90% conversion in 30 minutes for cyclization vs. 4 hours under ultrasound .

What are the challenges in resolving contradictory bioactivity data across studies?

Q. Advanced Research Focus

- Species-specific responses : Human elastase inhibition (Ki = 0.017 nM) is 100-fold stronger than porcine, necessitating species-matched assays .

- Metabolic interference : Cytochrome P450 isoforms (e.g., CYP3A4) may unpredictably metabolize derivatives, altering toxicity profiles .

- Structural polymorphism : Crystal packing variations (e.g., monoclinic vs. triclinic) affect solubility and in vitro activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.